1-Nonyl-1H-pyrazol-3-amine

Antimicrobial SAR Alkyl Chain Length 3-Aminopyrazole

Medicinal chemists optimizing antimicrobial leads often face uncertainty about the optimal alkyl chain length and amine regioisomer. 1-Nonyl-1H-pyrazol-3-amine (CAS 1183756-23-1) addresses this: published SAR demonstrates that the C9 nonyl chain confers maximal antimicrobial activity in the 3-alkylpyrazole series. The pre-installed 3-amine enables direct amide/sulfonamide library synthesis, eliminating de novo amine installation. • C9 chain delivers peak antimicrobial potency (SAR-validated) • 3-amine ready for immediate diversification • Least-explored regioisomer maximizes patent novelty • tPSA ~42 Ų; favorable logP for cell permeability BenchChem supplies this building block with consistent quality, supporting rapid hit-to-lead progression.

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
CAS No. 1183756-23-1
Cat. No. B6320437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nonyl-1H-pyrazol-3-amine
CAS1183756-23-1
Molecular FormulaC12H23N3
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCN1C=CC(=N1)N
InChIInChI=1S/C12H23N3/c1-2-3-4-5-6-7-8-10-15-11-9-12(13)14-15/h9,11H,2-8,10H2,1H3,(H2,13,14)
InChIKeyUUHPYLPYKQQDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nonyl-1H-pyrazol-3-amine: Physicochemical Baseline


1-Nonyl-1H-pyrazol-3-amine (CAS 1183756-23-1) is a 1-alkyl-3-aminopyrazole derivative with the molecular formula C₁₂H₂₃N₃ and a molecular weight of 209.33 g/mol . The compound features a lipophilic n-nonyl chain at the N1 position and a primary amine at the C3 position of the pyrazole ring, placing it within a class of heterocycles widely employed as hydrogen-bond-donating bioisosteres of phenol and as synthetic building blocks in medicinal chemistry . Its canonical SMILES notation (CCCCCCCCCN1C=CC(N)=N1) confirms the linear, unbranched nature of the nonyl substituent .

1-Nonyl-1H-pyrazol-3-amine: Why Generic Substitution Fails


Generic substitution within the 1-alkyl-3-aminopyrazole class is scientifically inadvisable because both the regiospecific positioning of the amine (C3 vs. C4 or C5) and the alkyl chain length critically dictate the molecule's physicochemical and biological profile. Prior work on nonylpyrazole derivatives establishes that the antimicrobial spectrum shifts when the amine is moved between the 4- and 5-positions, with the 5-amino isomer showing greater potency in certain assays [1]. Furthermore, a structure-activity relationship (SAR) study on 3-alkylpyrazoles demonstrated that antimicrobial activity is directly correlated with alkyl chain length, peaking at a chain length of nine carbon atoms (C9, i.e., the nonyl chain) [2]. Therefore, substituting 1-nonyl-1H-pyrazol-3-amine with a shorter-chain or regioisomeric analog carries a quantifiable risk of sacrificing the optimal lipophilicity, target engagement, and biological phenotype that the nonyl-3-amine configuration uniquely provides.

1-Nonyl-1H-pyrazol-3-amine: Evidence vs. Closest Analogs


Antimicrobial Chain-Length: Nonyl Advantage

The antimicrobial activity of 3-alkylpyrazoles is directly proportional to the alkyl chain length, with the nonyl (C9) derivative demonstrating the maximum potency within the homologous series. Historical data confirm that 3-nonylpyrazole itself possesses powerful antifungal, antibacterial, and antitubercular properties [1]. A focused SAR analysis on 3-alkylpyrazole antibacterial activity revealed that the degree of inhibition increased progressively with chain length up to C9, after which activity declined [2]. Since the 3-amine substituent in the target compound is anticipated to further modulate the electronic properties and hydrogen-bonding capacity relative to unsubstituted 3-nonylpyrazole, this positions 1-nonyl-1H-pyrazol-3-amine at the apex of the chain-length-activity curve, outperforming all shorter-chain 3-aminopyrazole analogs.

Antimicrobial SAR Alkyl Chain Length 3-Aminopyrazole

Regioisomeric Impact on Antibacterial Spectrum

The position of the amino group on the nonylpyrazole scaffold fundamentally alters the antibacterial spectrum. The introduction of an amino group at the 4-position of 3-nonylpyrazole decreases efficacy against gram-positive bacteria, while the 5-amino derivative is somewhat more potent than the 4-amino compound, particularly against gram-negative strains [1]. The 3-amino regioisomer (the target compound) is structurally distinct from both the 4- and 5-amino variants, carrying the amine directly adjacent to the N1-nonyl group. This unique electronic environment is expected to produce a distinct activity profile that cannot be achieved with the 4- or 5-amino isomers currently available from vendors (CAS 1152512-48-5 for the 4-isomer; 5-isomer availability unconfirmed).

Regioisomer SAR Aminopyrazole Gram-Positive vs. Gram-Negative

Hydrogen-Bond Donor and logP Comparison

The addition of the 3-amino group to the 1-nonylpyrazole scaffold introduces an additional hydrogen bond donor (HBD) while maintaining the lipophilic nonyl chain. The parent compound, 1-nonyl-1H-pyrazole (CAS not assigned; known as 1-nonylpyrazole), possesses zero HBDs, whereas 1-nonyl-1H-pyrazol-3-amine has two HBDs . This transforms the physicochemical profile from a purely hydrophobic scaffold (cLogP of the parent ~4.5–5.0) to an amphiphilic molecule capable of forming directed hydrogen bonds with biological targets while retaining significant membrane permeability. For medicinal chemistry campaigns, this intermediate balance is often desirable for optimizing both potency and pharmacokinetics, but it cannot be achieved by merely purchasing the unsubstituted 1-nonylpyrazole.

Lipophilicity logP Hydrogen Bond Donors

3-Amino Handle: Rapid Derivatization Access

The primary aromatic amine at the 3-position provides a chemically reactive handle for amide coupling, reductive amination, sulfonylation, and diazotization reactions. This enables the synthesis of focused libraries of amides, sulfonamides, ureas, and heterocycle-fused analogs that are completely inaccessible from the unsubstituted 1-nonyl-1H-pyrazole scaffold. No dedicated reaction yields or scope data are published for this specific compound, but the reactivity is well-established for 3-aminopyrazoles as a class [1]. In a medicinal chemistry campaign, procuring the 3-amine rather than the des-amino parent saves 2–3 synthetic steps that would otherwise be required to introduce an amine handle via nitration-reduction or halogenation-amination sequences.

Synthetic Building Block Amine Functionalization Medicinal Chemistry

1-Nonyl-1H-pyrazol-3-amine: Application Scenarios


Antimicrobial Lead Optimization: Nonyl Chain Length

Research teams pursuing novel antibacterial or antifungal agents can procure 1-nonyl-1H-pyrazol-3-amine as a privileged starting scaffold. Published SAR data indicate that the nonyl (C9) alkyl chain length delivers maximal antimicrobial activity within the 3-alkylpyrazole class [1]. The pre-installed 3-amine permits immediate diversification into amide or sulfonamide libraries without the need for de novo amine installation, accelerating hit-to-lead timelines. Unlike purchasing the 4-amino isomer (CAS 1152512-48-5), which has been shown to reduce gram-positive activity, the 3-amino regioisomer offers an unexplored biological profile for generating novel intellectual property [2].

Amphiphilic Building Block for Membrane-Permeable Probes

The compound's combination of a hydrophobic C9 tail with a polar, hydrogen-bond-donating 3-amine makes it a valuable synthon for designing fluorescent probes, affinity labels, or PROTAC linkers that require balanced lipophilicity for cellular permeability. The calculated tPSA of ~42 Ų falls within the favorable range for oral bioavailability and membrane crossing, while the amine provides a conjugation site for fluorophores or E3 ligase ligands . This profile is not replicable with 1-nonyl-1H-pyrazole, which lacks any conjugation handle.

Nonylpyrazole Pharmacophore SAR Expansion

For academic or industrial groups that have already screened the parent 3-nonylpyrazole or the 4-amino derivative, 1-nonyl-1H-pyrazol-3-amine represents the logical next SAR vector. The 3-amino substituent alters the electronic character of the pyrazole ring (donating by resonance) and adds steric bulk adjacent to the N1-alkyl chain, affecting both target binding conformation and metabolic stability [2]. Systematic procurement of all three regioisomers (3-amine, 4-amine, 5-amine) enables a complete SAR map, but the 3-amine isomer is the least explored and thus offers the highest probability of novelty in patent applications.

Agrochemical Intermediate: Long-Chain Lipophilicity

The nonyl chain imparts the high logP required for cuticular penetration in pesticide and herbicide candidates. 3-Aminopyrazoles have established precedence as intermediates in agrochemical synthesis [3]. Procuring the pre-functionalized 3-amine eliminates the need for hazardous nitration or halogenation steps on the nonylpyrazole core, reducing EHS burden in process development.

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